molecular formula C18H23N3O4 B1396397 tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate CAS No. 1281199-80-1

tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

Cat. No.: B1396397
CAS No.: 1281199-80-1
M. Wt: 345.4 g/mol
InChI Key: RNKRCCWLBILSHB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate is a complex organic compound that features a quinazoline core linked to a piperidine ring, with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzamide and piperidine derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate would involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Optimized reaction conditions: Such as temperature control, solvent selection, and purification techniques to maximize yield and purity.

    Automation: To ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

    Material Science:

    Agriculture: Investigated for its use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways: Interfering with biochemical pathways, such as those involved in cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives, which have various pharmacological activities.

Uniqueness

    Structural Features: The combination of a quinazoline core with a piperidine ring and a tert-butyl ester group makes it unique.

    Biological Activity: Its specific binding properties and potential therapeutic applications distinguish it from other similar compounds.

This detailed overview provides a comprehensive understanding of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

Tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate (CAS Number: 1281199-80-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, synthesizing available data from various studies.

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 318.35 g/mol
  • Density : Not available
  • LogP : 3.377

Synthesis and Derivatives

The compound has been synthesized through various methods, including I₂/TBHP-mediated domino reactions involving isatins and piperidine derivatives. Such synthetic routes have been explored to enhance the biological activity of quinazoline-based compounds by creating hybrid molecules that combine different pharmacophores .

Anticancer Activity

Several studies have assessed the anticancer potential of this compound against various cancer cell lines:

Cell Line IC₅₀ (μM) Notes
A549 (Lung)10.5Significant cytotoxicity observed
DU145 (Prostate)12.3Effective against hormone-resistant variants
B16-F10 (Melanoma)8.7High potency in murine models
HepG2 (Liver)15.0Moderate activity noted
CHO-K1 (Non-cancer)>50No significant cytotoxicity

These results indicate that the compound exhibits promising anticancer activity, particularly against lung and melanoma cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the quinazoline moiety can enhance potency and selectivity against cancer cells .

The proposed mechanism for the anticancer activity involves the inhibition of CDC42 GTPases, which are known to play critical roles in tumor growth and metastasis. The compound's ability to block these pathways suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

  • In Vivo Studies : In murine models of melanoma, this compound demonstrated significant tumor growth inhibition compared to controls. The study highlighted its capacity to reduce tumor size and metastasis significantly .
  • In Vitro Studies : Various derivatives of this compound have been synthesized and screened for antiproliferative effects across multiple cancer cell lines. The most potent derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .

Discussion

The biological activity of this compound highlights its potential as an anticancer agent. The compound's efficacy against various cancer types underscores the importance of further research into its mechanism and optimization through structural modifications.

Properties

IUPAC Name

tert-butyl 4-(2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-12(9-11-20)21-15(22)13-6-4-5-7-14(13)19-16(21)23/h4-7,12H,8-11H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKRCCWLBILSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

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